![molecular formula C14H20O2 B14392956 6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one CAS No. 88354-51-2](/img/structure/B14392956.png)
6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[320]heptan-2-one is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of an acetyl group, two methyl groups, and a prop-1-en-2-yl group attached to a bicyclo[320]heptan-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Addition of the prop-1-en-2-yl group: The prop-1-en-2-yl group can be added through a Grignard reaction using prop-1-en-2-yl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the bicyclic structure may enable the compound to fit into specific enzyme active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- Prop-1-en-2-yl acetate
- Prop-1-en-2-ylbenzene
Uniqueness
6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
88354-51-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
6-acetyl-3,3-dimethyl-7-prop-1-en-2-ylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C14H20O2/c1-7(2)10-11(8(3)15)9-6-14(4,5)13(16)12(9)10/h9-12H,1,6H2,2-5H3 |
InChI Key |
YNXSWOYSTWTKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1C2C(C1C(=O)C)CC(C2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



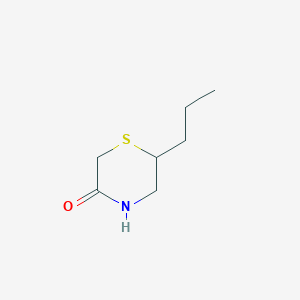
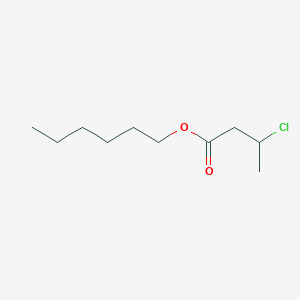
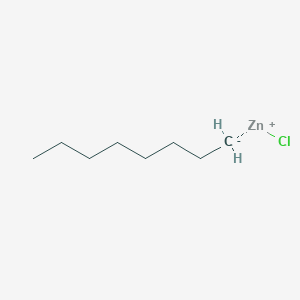

![1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14392924.png)
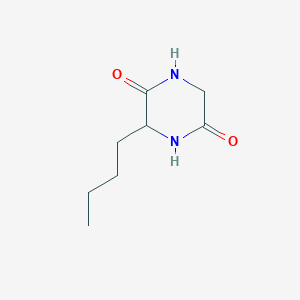
![2-Methylazuleno[1,2-B]thiophene](/img/structure/B14392931.png)
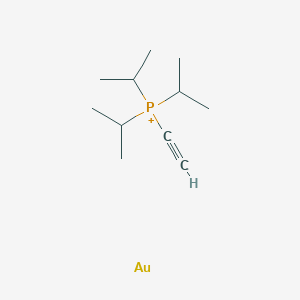
![Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane](/img/structure/B14392934.png)
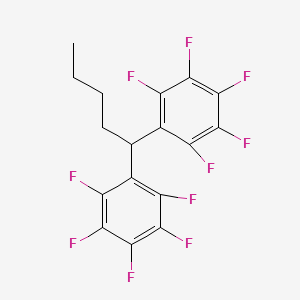

![3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B14392957.png)

